molecular formula C16H15ClN4O3 B3409928 1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-53-9

1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B3409928
CAS RN: 895015-53-9
M. Wt: 346.77 g/mol
InChI Key: XPCYQUDLWSCJTH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-one core is a bicyclic structure with nitrogen atoms, and the 1,3-dioxolane ring is a type of acetal, a functional group that can have interesting reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidin-4-one core, as well as the 3-chlorophenyl and 2-(1,3-dioxolan-2-yl)ethyl substituents. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the 1,3-dioxolane ring could be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on its molecular weight and the strengths of intermolecular forces .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent or intermediate in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects and optimizing its structure for better activity and selectivity. If it’s a synthetic intermediate, future research could involve developing more efficient or environmentally friendly methods for its synthesis .

properties

IUPAC Name

1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c17-11-2-1-3-12(8-11)21-15-13(9-19-21)16(22)20(10-18-15)5-4-14-23-6-7-24-14/h1-3,8-10,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCYQUDLWSCJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(3-chlorophenyl)-5-[2-(1,3-dioxolan-2-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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